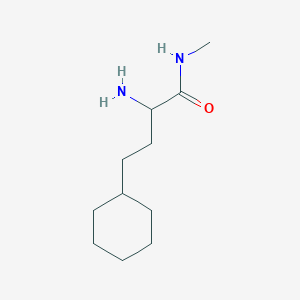
2-amino-4-cyclohexyl-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-4-cyclohexyl-N-methylbutanamide is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
- Anticonvulsant Activities : Primary amino acid derivatives (PAADs), including compounds structurally related to 2-amino-4-cyclohexyl-N-methylbutanamide, exhibit pronounced anticonvulsant activities. Studies have shown that certain substitutions at specific sites in these compounds can enhance their anticonvulsant properties, surpassing those of traditional anticonvulsants like phenytoin (King et al., 2011).
- Pain-Attenuating Effects : These derivatives have also been identified to have significant pain-attenuating properties in neuropathic pain models, suggesting their potential in treating pain-related conditions (King et al., 2011).
Chemical Synthesis and Structural Analysis
- Formation of Cyclopropanecarboxamide : Research demonstrates the formation of cyclopropanecarboxamide from derivatives of this compound, providing new approaches to synthesize unique chemical structures (Mekhael et al., 2011).
- Structural Parameters and Activity Relationships : Studies have further defined the structural parameters critical for the anticonvulsant activity of these compounds. This research contributes to understanding how slight modifications in chemical structure can significantly impact biological activity (King et al., 2011).
Pharmacological Characterization
- In Vitro and in Vivo Studies : Certain derivatives of this compound have been characterized for their pharmacological properties. These studies include analysis of their binding efficiencies and inhibitory activities, contributing to the development of new therapeutic agents (Croci et al., 2007).
Enzymatic Reactions and Biochemical Studies
- Enzymatic Degradation Studies : Investigations into the enzymatic degradation pathways of similar compounds provide insights into their stability and breakdown in biological systems. This research is essential for understanding the metabolic fate of these compounds in therapeutic contexts (Hyzak & Zimdahl, 1974).
Potential Anticancer Applications
- Cancer Biomarker Studies : Some derivatives have been explored as potential cancer biomarkers, with studies conducted using positron emission tomography (PET) imaging. Although not directly related to this compound, these studies highlight the broader research interest in similar compounds for cancer diagnosis and treatment (Zheng et al., 2004).
Properties
IUPAC Name |
2-amino-4-cyclohexyl-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGCBMHBSGFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCC1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide](/img/structure/B2916179.png)
![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)

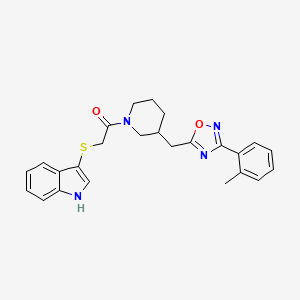
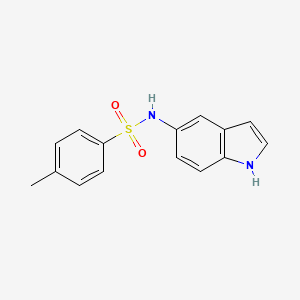
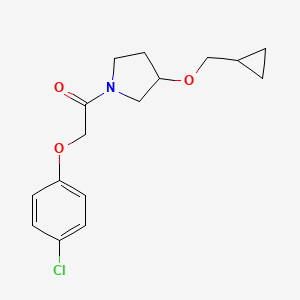
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)
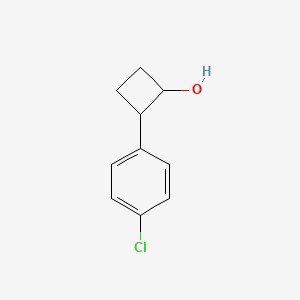
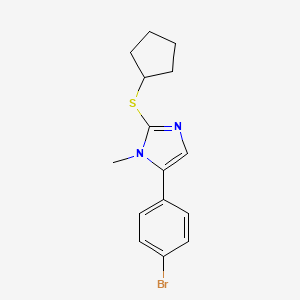
![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)
